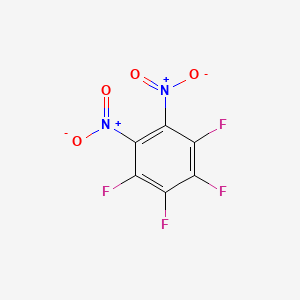

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene

Descripción

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene is a highly substituted aromatic compound characterized by four fluorine atoms and two nitro groups positioned at the 1,2,3,4- and 5,6-positions, respectively. Its synthesis was significantly improved by Heaton et al. (1997), who developed efficient methods for its preparation via selective halogenation and nitration of polyhalogenated benzene precursors . The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of fluorine and nitro groups, renders it highly reactive toward nucleophilic aromatic substitution (NAS) and cross-coupling reactions. This reactivity profile has enabled its use as a precursor for synthesizing tetrafluorobenzheterocycles (e.g., benzimidazoles and benzofuroxans) and as a ligand in non-metallic halogen-bonded catalysts for organic transformations .

Propiedades

Número CAS |

16582-87-9 |

|---|---|

Fórmula molecular |

C6F4N2O4 |

Peso molecular |

240.07 g/mol |

Nombre IUPAC |

1,2,3,4-tetrafluoro-5,6-dinitrobenzene |

InChI |

InChI=1S/C6F4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 |

Clave InChI |

UADCAFDKRQVDJM-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene típicamente implica la nitración de derivados de tetrafluorobenceno. Un método común incluye el uso de ácido peroxi-trifluoroacético para introducir grupos nitro en la estructura de tetrafluorobenceno . Otro enfoque implica la aminación de pentafluoronitrobenceno, seguida de nitración .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. El control de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, puede mejorar el rendimiento y la eficiencia. Técnicas como el monitoreo por TLC y la cromatografía de columna seca se emplean para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene experimenta varias reacciones químicas, que incluyen:

Sustitución aromática nucleofílica: Este compuesto puede reaccionar con nucleófilos, lo que lleva a la sustitución de átomos de flúor.

Sustitución aromática electrofílica: Los grupos nitro hacen que el anillo de benceno sea menos reactivo hacia los electrófilos, pero en condiciones específicas, puede ocurrir una mayor nitración o halogenación.

Reactivos y condiciones comunes:

Reactivos nucleofílicos: Metanol, tioureas y otros nucleófilos.

Reactivos electrófilos: Ácido nítrico, ácido sulfúrico y halógenos.

Principales productos formados:

Sulfuros de diarilo sustituidos: Formados a partir de reacciones con tioureas.

Derivados del benceno sustituidos: Formados a partir de reacciones de sustitución nucleofílica.

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de otros compuestos fluorados y heterociclos.

Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.

Industria: Empleado en la producción de materiales avanzados y productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene involucra su reactividad hacia nucleófilos y electrófilos. La presencia de grupos nitro y átomos de flúor que atraen electrones influye en su comportamiento químico:

Sustitución aromática nucleofílica: El compuesto forma un complejo de Meisenheimer durante el ataque nucleofílico, lo que lleva a la sustitución de átomos de flúor.

Sustitución aromática electrofílica: Los grupos nitro estabilizan el ion benzenonium intermedio, lo que facilita las reacciones de sustitución.

Comparación Con Compuestos Similares

1,2-Diiodotetrafluorobenzene (C₆F₄I₂)

- Structure : Contains iodine at the 5,6-positions instead of nitro groups.

- Reactivity: Iodine acts as a superior leaving group in cross-coupling reactions. For example, it undergoes Sonogashira coupling with alkynes to form pyridylethynyl derivatives (e.g., L2 in ), which are pivotal in catalysis .

- Applications : Serves as a precursor for ligands in halogen-bonded catalysts and functional materials .

1,2-Dibromo-3,4,5,6-tetrafluorobenzene (C₆Br₂F₄)

- Structure : Bromine replaces nitro groups at the 1,2-positions.

- Reactivity: Bromine’s moderate leaving-group ability facilitates substitutions under milder conditions compared to iodine.

Nitro-Substituted Analogues

1,2,3,4-Tetrachloro-5,6-dinitrobenzene (C₆Cl₄N₂O₄)

- Structure : Chlorine atoms replace fluorine at the 1,2,3,4-positions.

- Reactivity : Chlorine’s electron-withdrawing effect enhances ring deactivation, similar to fluorine, but with reduced electronegativity. This compound is synthesized via superacid-mediated nitration and is analyzed via reverse-phase HPLC .

- Applications : Primarily used in research as a nitration product or intermediate .

Silyl-Functionalized Tetrafluorobenzenes

1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene (C₁₂H₁₈F₄Si₂)

- Structure : Trimethylsilyl groups at the 1,4-positions introduce steric bulk.

- Reactivity: The silyl groups enhance solubility in nonpolar solvents and stabilize charge-separated intermediates. Synthesized via lithium-halogen exchange followed by silylation .

- Applications: Explored in organometallic chemistry and as a building block for silicon-based materials .

Heterocyclic Derivatives

5,6,7,8-Tetrafluorobenzo-1,4-dioxane (C₈H₄F₄O₂)

- Structure : A dioxane ring fused to the fluorinated benzene core.

- Reactivity: The bicyclic structure alters electronic properties, reducing NAS reactivity compared to monocyclic analogues.

- Applications: Limited data available, but fluorinated benzodioxanes are often explored in medicinal chemistry for their metabolic stability .

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : Fluorine and nitro groups synergistically deactivate the aromatic ring, directing substitutions to meta/para positions in NAS reactions .

- Catalytic Applications: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene-derived ligands enable three-center halogen bonding, facilitating non-metallic catalysis in Mukaiyama–Mannich reactions .

- Comparative Reactivity : Iodine in 1,2-diiodotetrafluorobenzene enhances catalytic utility, while chlorine in tetrachloro-dinitrobenzene offers cost-effective alternatives for nitration studies .

Actividad Biológica

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene (TFDNB) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFDNB, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

TFDNB is characterized by the presence of four fluorine atoms and two nitro groups on a benzene ring. The electron-withdrawing nature of the fluorine and nitro groups enhances its reactivity towards nucleophiles, making it a candidate for various chemical and biological interactions.

The biological activity of TFDNB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : TFDNB has been shown to inhibit specific enzymes by modifying active sites through electrophilic attack.

- Protein Interactions : The compound's high reactivity allows it to interact with various proteins, potentially altering their functions.

Biological Effects

Studies have indicated that TFDNB exhibits several biological effects:

- Cytotoxicity : Research has demonstrated that TFDNB can induce cytotoxic effects in various cell lines. For instance, it has been shown to affect cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that TFDNB may possess antimicrobial properties. Its derivatives have been evaluated for their efficacy against different bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several studies have investigated the biological implications of TFDNB:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of TFDNB on human liver cancer cells (HepG2). Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 25 µM after 24 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .

- Antimicrobial Evaluation : Another study explored the antimicrobial activity of TFDNB derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, indicating significant antibacterial potential.

Data Summary

| Study Focus | Cell Line/Organism | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Cytotoxicity | HepG2 (human liver cancer) | Decreased viability | 25 µM |

| Antimicrobial Activity | S. aureus, E. coli | Inhibition of bacterial growth | 12.5 - 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.